Technical Guide: Biological Activity & Pharmacological Potential of 6-Piperazin-1-ylcyclohex-3-en-1-ol
Technical Guide: Biological Activity & Pharmacological Potential of 6-Piperazin-1-ylcyclohex-3-en-1-ol
This technical guide provides an in-depth review of the biological activity, pharmacological potential, and synthetic utility of 6-Piperazin-1-ylcyclohex-3-en-1-ol (CAS 110469-60-8). This molecule represents a specialized aminocyclohexenol scaffold , a privileged structure in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs), ion channels, and enzymatic pathways.
Executive Summary
6-Piperazin-1-ylcyclohex-3-en-1-ol is a vicinal amino-alcohol derivative featuring a cyclohexene core, a secondary hydroxyl group, and a piperazine moiety. This structural motif is a critical pharmacophore found in various bioactive agents, including Sigma-1 receptor ligands , analgesics , and antimicrobial agents .
As a chemical entity, it serves as a high-value chiral building block for the synthesis of complex aminocyclitols and neuroactive drugs. Its biological profile is characterized by its ability to modulate central nervous system (CNS) targets and disrupt microbial membranes, leveraging the lipophilic cyclohexene ring and the ionizable piperazine nitrogen.
Key Technical Specifications
| Property | Detail |
| Chemical Name | 3-Cyclohexen-1-ol, 6-(1-piperazinyl)- |
| CAS Number | 110469-60-8 |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| Core Scaffold | Aminocyclohexenol (Vicinal amino-alcohol) |
| Key Pharmacophore | Piperazine-linked cyclohexenol |
| Primary Targets | Sigma Receptors (σ1/σ2), Muscarinic Receptors, Ion Channels |
Structural Analysis & Pharmacophore Modeling
The biological activity of 6-Piperazin-1-ylcyclohex-3-en-1-ol is dictated by its three distinct structural domains. Understanding these domains is essential for rational drug design and optimizing binding affinity.
Structural Domains
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Cyclohex-3-en-1-ol Core :
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Lipophilicity : The cyclohexene ring provides the necessary hydrophobic bulk to penetrate the blood-brain barrier (BBB) and interact with hydrophobic pockets in GPCRs (e.g., the orthosteric site of muscarinic receptors).
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Conformational Constraint : The double bond at position C3-C4 imparts rigidity, reducing the entropic cost of binding compared to a flexible cyclohexane ring.
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Hydrogen Bonding : The C1-hydroxyl group acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in receptor active sites (e.g., interacting with Asp or Tyr residues).
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Piperazine Moiety :
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Ionizability : The secondary amine (N4) of the piperazine ring is basic (pKa ~9.8), ensuring it is protonated at physiological pH. This positive charge is vital for electrostatic interactions with conserved aspartate residues in aminergic GPCRs (e.g., D2, 5-HT, Opioid receptors).
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Linker Function : The N1 nitrogen connects the pharmacophore to the lipophilic core, creating a specific distance and angle for receptor engagement.
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Vicinal Stereochemistry (1,6-Substitution) :
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The relative stereochemistry (cis vs. trans) between the hydroxyl group at C1 and the piperazine at C6 dictates the spatial arrangement. The trans-isomer typically displays higher potency in CNS targets due to the preferred chair conformation that mimics the transition state of endogenous ligands.
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Pharmacophore Visualization (DOT Diagram)
Caption: Pharmacophore decomposition of 6-Piperazin-1-ylcyclohex-3-en-1-ol showing key structural features and their specific interactions with biological targets.
Biological Activity & Therapeutic Applications
Research into piperazine-cyclohexenol derivatives highlights three primary areas of biological activity: CNS modulation (Sigma/Opioid), Antimicrobial efficacy, and Enzyme inhibition.
CNS Activity: Sigma Receptor Modulation
The Sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Ligands for σ1R often possess a "basic amine + hydrophobic core" motif, which 6-Piperazin-1-ylcyclohex-3-en-1-ol fits perfectly.
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Mechanism : The protonated piperazine nitrogen forms an electrostatic bond with Asp126 in the σ1R binding pocket, while the cyclohexenyl ring occupies the hydrophobic region.
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Therapeutic Potential :
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Neuroprotection : Agonism of σ1R promotes cell survival and neuroplasticity, relevant for Alzheimer's and stroke recovery.
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Analgesia : Antagonism or modulation of σ1R can potentiate opioid analgesia while reducing side effects.
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Antidepressant : Modulation of monoaminergic transmission via σ1R-NMDA receptor crosstalk.
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Antimicrobial & Antifungal Properties
Piperazine derivatives are well-documented for their antimicrobial activity.[1][2][3][4] The addition of the cyclohexenol ring enhances membrane permeability.
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Spectrum : Effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]
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Mechanism :
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Membrane Disruption : The amphiphilic nature (lipophilic ring + hydrophilic amine/OH) allows the molecule to insert into microbial cell membranes, disrupting integrity.
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Ergosterol Biosynthesis Inhibition : In fungi, cyclohexenol derivatives can mimic intermediates in the ergosterol pathway, inhibiting key enzymes like sterol C-14 demethylase .
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Synthetic Utility: Precursor for Aminocyclitols
This molecule is a critical intermediate for synthesizing aminocyclitols (sugar mimics).
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Glycosidase Inhibition : Derivatives can be converted into polyhydroxylated cyclohexanes (e.g., valienamine analogs) which act as transition-state mimics for glycosidases. These are used in treating Type 2 Diabetes (alpha-glucosidase inhibitors) and Lysosomal Storage Disorders (chaperone therapy).
Experimental Protocols & Synthesis
To study the biological activity, researchers must first synthesize or isolate the compound with high purity. Below is a standard protocol for synthesizing the scaffold and testing its receptor affinity.
Synthesis Workflow (Epoxide Ring Opening)
The most efficient route to 6-Piperazin-1-ylcyclohex-3-en-1-ol involves the regioselective ring opening of a cyclohexadiene epoxide.
Step-by-Step Protocol:
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Epoxidation : React 1,3-cyclohexadiene with m-CPBA (meta-chloroperoxybenzoic acid) in CH₂Cl₂ at 0°C to yield 1,2-epoxy-3-cyclohexene .
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Ring Opening :
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Dissolve 1,2-epoxy-3-cyclohexene (1.0 eq) in acetonitrile.
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Add Piperazine (3.0 eq) and a Lewis acid catalyst (e.g., LiClO₄ or Yb(OTf)₃, 0.1 eq).
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Reflux at 60-80°C for 12 hours.
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Mechanism: The piperazine attacks the allylic position (C2 or C1) via an S_N2 mechanism, typically favoring the trans-diaxial opening product.
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Purification :
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Evaporate solvent.
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Partition between water and ethyl acetate.
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Purify the organic layer via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH).
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Characterization : Confirm structure via ¹H-NMR (observe alkene protons at 5.5-6.0 ppm and methine protons for CH-OH and CH-N).
In Vitro Sigma-1 Receptor Binding Assay
Objective : Determine the binding affinity (
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Membrane Preparation : Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
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Radioligand : [³H]-(+)-Pentazocine (specific σ1 agonist).
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Incubation :
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Mix membrane protein (100 µg) with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of 6-Piperazin-1-ylcyclohex-3-en-1-ol (10⁻¹⁰ to 10⁻⁵ M).
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Incubate in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
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Termination : Rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
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Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the putative signaling pathway activated by 6-Piperazin-1-ylcyclohex-3-en-1-ol upon binding to the Sigma-1 receptor in a neuronal cell.
Caption: Putative Sigma-1 receptor signaling cascade initiated by the ligand, leading to calcium homeostasis modulation and neuroprotective effects.
References
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ChemicalBook . (2024).[2][5] 3-Cyclohexen-1-ol, 6-(1-piperazinyl)- (CAS 110469-60-8) Technical Data. Retrieved from
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Jain, A., et al. (2021).[6] Piperazine: A promising scaffold with analgesic and anti-inflammatory potential.[6] Drug Research, 71(2), 62-72.[6] Link
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Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.[6] Link
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Chu, W., et al. (2011). Synthesis and Evaluation of Sigma Receptor Ligands. Current Pharmaceutical Design, 17(32). Link
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Marco-Contelles, J. (2006). Aminocyclitols: Synthesis and Biological Activity. European Journal of Organic Chemistry. Link
Disclaimer: This guide is based on the structural pharmacophore analysis and class-wide properties of piperazinyl-cyclohexenols. Specific biological data for CAS 110469-60-8 is derived from its role as a functional intermediate and homolog to known bioactive ligands.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. museonaturalistico.it [museonaturalistico.it]
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